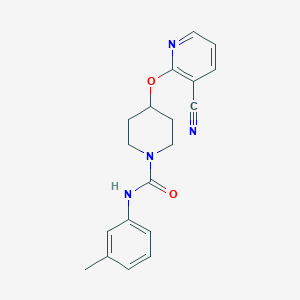

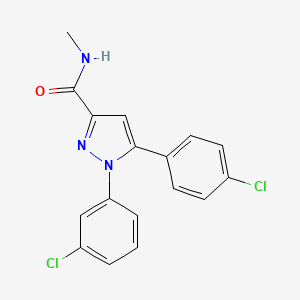

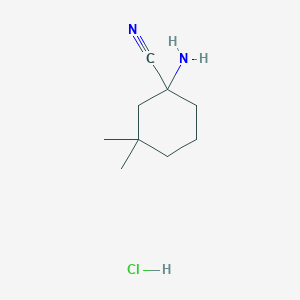

4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide, commonly known as CTAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CTAP belongs to the class of piperidine carboxamide compounds and has been found to exhibit promising results in various preclinical studies.

Aplicaciones Científicas De Investigación

Non-Linear Optical Properties and Molecular Docking Analysis : A compound structurally similar to "4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide" was synthesized and characterized, demonstrating potential applications in non-linear optical (NLO) properties. Furthermore, molecular docking analyses of related compounds indicated interactions with the colchicine binding site of tubulin, which could contribute to the inhibition of tubulin polymerization and anticancer activity (Jayarajan et al., 2019).

Tubulin Inhibition and Antiproliferative Properties : Another study discovered a new chemical class of antiproliferative agents, closely related to "4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide". These compounds act as tubulin inhibitors, confirmed via biochemical assays, and demonstrate potential as antiproliferative agents in cancer research (Krasavin et al., 2014).

CGRP Receptor Antagonism : A structurally related compound was identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. The research presented a stereoselective and economical synthesis of this compound, with potential applications in treating conditions related to CGRP, such as migraines (Cann et al., 2012).

Neuroinflammation Imaging : In a study focusing on PET imaging of microglia, a compound structurally similar was used as a specific marker for CSF1R, a microglia-specific marker. This research suggests applications in imaging of neuroinflammation in various neuropsychiatric disorders, including Alzheimer's and Parkinson's diseases (Horti et al., 2019).

Metabolic Stability in Rodent Plasma : A cyanopyridine derivative related to "4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide" was investigated for its metabolic stability in rodent plasma. This research is significant for understanding the pharmacokinetics and drug metabolism of similar compounds (Sharma et al., 2011).

Propiedades

IUPAC Name |

4-(3-cyanopyridin-2-yl)oxy-N-(3-methylphenyl)piperidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-14-4-2-6-16(12-14)22-19(24)23-10-7-17(8-11-23)25-18-15(13-20)5-3-9-21-18/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJIUVFXTNSJSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3-cyanopyridin-2-yl)oxy)-N-(m-tolyl)piperidine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-methyl-4-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2380994.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2380998.png)

![5-fluoro-2-methoxy-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2381000.png)

![4-chloro-2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2381005.png)

![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)propanamide](/img/structure/B2381008.png)

![7-Bromo-6-fluorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B2381013.png)